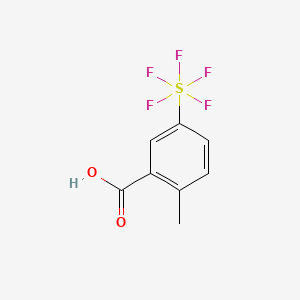
2-Methyl-5-(pentafluorosulfur)benzoic acid
Overview
Description
2-Methyl-5-(pentafluorosulfur)benzoic acid is a useful research compound. Its molecular formula is C8H7F5O2S and its molecular weight is 262.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methyl-5-(pentafluorosulfur)benzoic acid (CAS Number: 623943-54-4) is a compound characterized by the presence of a pentafluorosulfanyl (SF5) group, which significantly influences its biological activity. This article explores the biological properties, potential applications, and research findings related to this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₇F₅O₂S
- Molecular Weight : 272.19 g/mol
The SF5 group is known for its unique electronic properties, which can enhance the biological activity of compounds it is attached to. The presence of multiple fluorine atoms increases the lipophilicity and stability of the molecule, making it a candidate for various applications in pharmaceuticals and agrochemicals.
Antimicrobial Properties
Research indicates that compounds containing the SF5 group exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of SF5-containing benzoic acids can act against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity of SF5-Containing Compounds
| Compound Name | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 50 | 100 |
| SF5-substituted Mefloquine | Plasmodium falciparum | 25 | 50 |
| Other SF5 derivatives | Various pathogens | Varies | Varies |
Insecticidal Activity
The SF5 moiety has been linked to enhanced insecticidal properties. In studies involving meta-diamide insecticides containing SF5, significant activity was observed against target insect species. The compounds demonstrated high selectivity towards insects while showing lower toxicity to mammals.
Case Study: Insecticidal Efficacy
A recent study evaluated the efficacy of several SF5-containing meta-diamides against Plutella xylostella larvae using a leaf-dip method. The results indicated that compounds with the SF5 group exhibited over 90% inhibition of feeding at low concentrations, showcasing their potential as effective insecticides.
The biological activity of this compound is believed to stem from its ability to interact with biological receptors and enzymes. The unique geometry and electronic properties of the SF5 group allow it to fit into active sites where other groups may not, enhancing binding affinity and specificity.
Potential Applications
- Pharmaceuticals : Due to its antimicrobial and potential antimalarial properties, this compound could be developed into new therapeutic agents.
- Agriculture : Its insecticidal properties make it a candidate for developing new crop protection agents that are effective yet environmentally friendly.
Properties
IUPAC Name |
2-methyl-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5O2S/c1-5-2-3-6(4-7(5)8(14)15)16(9,10,11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIPIUUYFOAFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















